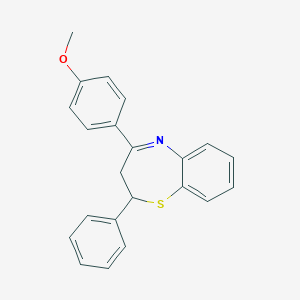
(S)-1-(Nafta-2-il)etanamina
Descripción general
Descripción
“(S)-1-(Naphthalen-2-yl)ethanamine” is used in asymmetric synthesis . It is also used in the preparation of thiourea compounds using chiral amine, which is used as a bifunctional catalyst for the Strecker and nitro-Michael reactions .
Synthesis Analysis
The compound can be synthesized using a chiral stationary phase including isopropyl-functionalized CF6 . The process involves the use of methanol, acetic acid, triethylamine, and acetonitrile .Molecular Structure Analysis
The molecular formula of “(S)-1-(Naphthalen-2-yl)ethanamine” is C12H13N . Its molecular weight is 171.24 .Chemical Reactions Analysis
The compound is used in the liquid chromatographic separation of enantiomeric primary amines . Acetonitrile, THF, dioxane, and ethyl acetate were tested as organic modifiers to the mobile phase .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is 0.201 mg/ml .Aplicaciones Científicas De Investigación
Química Medicinal
En química medicinal, (S)-(-)-1-(2-Naftil)etilamina es un valioso bloque de construcción quiral para la síntesis de derivados de azaarilmetil amina enantioméricamente enriquecidos . Estos compuestos son significativos debido a su posible uso en la creación de fármacos con alta especificidad y actividad. El proceso de bencilación catalizado por paladio enantioselectivo que utiliza este compuesto puede producir una variedad de grupos azaarilo con buenos rendimientos y altas enantioselectividades, lo cual es crucial para el desarrollo de nuevos fármacos.
Ciencia de Materiales
(S)-(-)-1-(2-Naftil)etilamina juega un papel en la síntesis de nuevos materiales que absorben en el infrarrojo cercano, como la 2,3-naftocianina de zinc . Estos materiales tienen aplicaciones en electrónica orgánica y fotovoltaica debido a sus propiedades ópticas y electroquímicas únicas. Los voluminosos grupos 2-naftilo contribuyen a la fuerte absorción en la región del infrarrojo cercano, que es esencial para la eficiencia de estos dispositivos.
Ciencia Ambiental
En la ciencia ambiental, el compuesto se utiliza en la síntesis de complejos de naftocianina que tienen aplicaciones potenciales en la detección y la terapia fotodinámica . La capacidad de sufrir cambios de color reversibles mediante la oxidación hace que estos complejos sean interesantes para desarrollar sensores ambientales que puedan detectar contaminantes específicos o cambios en las condiciones ambientales.
Química Analítica
La química analítica se beneficia del uso de (S)-(-)-1-(2-Naftil)etilamina en el desarrollo de nuevos métodos analíticos para la detección y cuantificación de sustancias . Los derivados del compuesto pueden utilizarse como estándares o reactivos en técnicas cromatográficas, mejorando la precisión y la sensibilidad de los procedimientos analíticos.
Farmacología
La investigación farmacológica utiliza (S)-(-)-1-(2-Naftil)etilamina para la creación de compuestos enantioméricamente enriquecidos que pueden probarse para diversas actividades biológicas . Las propiedades estereoselectivas de los compuestos sintetizados son particularmente importantes en el estudio de las interacciones fármaco-receptor y pueden conducir al descubrimiento de nuevos agentes terapéuticos.
Síntesis Orgánica
En la síntesis orgánica, este compuesto se utiliza en métodos de síntesis asimétrica para crear moléculas quirales con alta enantioselectividad . La capacidad de controlar la estereoquímica de las moléculas sintetizadas es vital para producir sustancias con las propiedades físicas y químicas deseadas.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-1-naphthalen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYYLCXQKCYQX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360915 | |
| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3082-62-0 | |
| Record name | (-)-1-(2-Naphthyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (S)-1-(Naphthalen-2-yl)ethanamine used in chiral separations?
A: (S)-1-(Naphthalen-2-yl)ethanamine can be incorporated as a chiral selector in stationary phases for separating enantiomers, which are molecules that are mirror images of each other. For instance, a study successfully utilized (S)-NEA as a post-polymerization functionalization agent on a poly(carboxyethyl acrylate-co-ethylene glycol dimethacrylate) monolith. [ [] https://www.semanticscholar.org/paper/d18ba72c8a0910f8cad60cfd9899fb22d4786f05] This modification allowed for the separation of both chiral and achiral compounds in reversed-phase capillary electrochromatography due to the presence of both chiral and achiral interaction sites on the modified stationary phase.
Q2: What is the role of (S)-1-(Naphthalen-2-yl)ethanamine in spin-polarized light-emitting diodes?
A: (S)-NEA can act as a chiral cation in the development of core-shell perovskite quantum dots (QDs) for spin-LEDs. [ [] https://www.semanticscholar.org/paper/aad657f07d332da7907345c6f2891bfee931a883 ] When incorporated as a 2D chiral perovskite shell on an achiral 3D inorganic perovskite core, it induces a spin selectivity effect. This means that the spin state of charge carriers is influenced as they pass through the chiral shell, ultimately leading to the emission of circularly polarized light. This technology holds promise for applications in areas like 3D displays and magnetic recording.
Q3: Can (S)-1-(Naphthalen-2-yl)ethanamine differentiate between chiral molecules?
A: Yes, research suggests that (S)-1-(Naphthalen-2-yl)ethanamine exhibits selectivity in its interactions with chiral molecules. Specifically, a study employing density functional theory (DFT) calculations revealed that an asymmetric pyrenyl uranyl-salophen receptor, incorporating (S)-NEA, showed a significantly higher binding affinity for (R)-1-(2-naphthyl)ethylamine compared to its (S)-enantiomer. [ [] https://www.semanticscholar.org/paper/e778689eec0f8e34fcb4f13dcabbde9510f25282 ] This selective recognition ability has implications for various applications, including chiral sensing and asymmetric catalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)
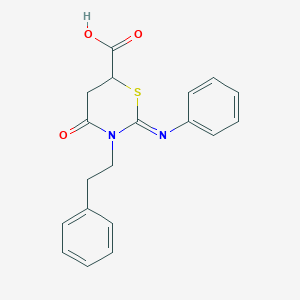
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)

![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
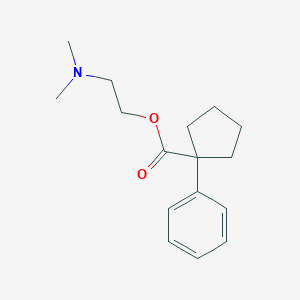
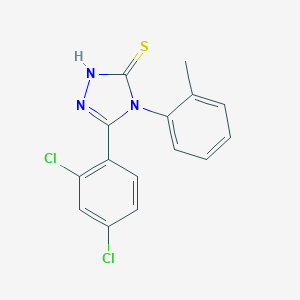
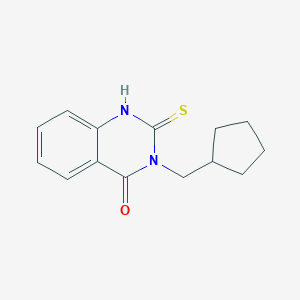
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)

